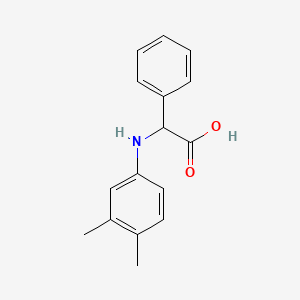

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid

Description

BenchChem offers high-quality (3,4-Dimethyl-phenylamino)-phenyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethyl-phenylamino)-phenyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dimethylanilino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-8-9-14(10-12(11)2)17-15(16(18)19)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWPCRABGHIXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374409 | |

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725252-91-5 | |

| Record name | α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725252-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethyl-phenylamino)-phenyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid

Executive Summary

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid is an N-aryl-α-amino acid, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis requires the strategic formation of a key carbon-nitrogen bond between a substituted aniline and a phenylacetic acid backbone. This guide provides a detailed technical overview of the principal synthetic pathways for this target molecule, designed for researchers and drug development professionals. We will conduct a comparative analysis of two primary, highly effective methodologies: Reductive Amination of phenylglyoxylic acid and Direct Nucleophilic Substitution on α-bromophenylacetic acid. The discussion emphasizes the mechanistic rationale behind these routes, the causality driving experimental choices, and field-proven insights for successful execution. Furthermore, this document furnishes detailed, step-by-step experimental protocols, data presentation tables, and visual diagrams to ensure both conceptual understanding and practical applicability.

Introduction: The Target Molecule

The molecule, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, belongs to the class of N-aryl glycine derivatives. These compounds are crucial building blocks in the synthesis of various pharmaceuticals and biologically active compounds.[1][2] The core structure features a chiral center at the α-carbon, making it a valuable scaffold for developing stereospecific therapeutic agents. The efficacy and novelty of a synthetic route are determined by its efficiency, atom economy, scalability, and the accessibility of starting materials.

Molecular Structure:

-

IUPAC Name: 2-((3,4-dimethylphenyl)amino)-2-phenylacetic acid

-

Molecular Formula: C₁₆H₁₇NO₂

-

Molecular Weight: 255.31 g/mol

-

Core Components: 3,4-dimethylaniline and phenylacetic acid, linked via a nitrogen bridge at the α-carbon.

This guide will focus on the most logical and industrially relevant synthetic strategies, moving from classical, robust methods to a brief overview of modern catalytic approaches.

Comparative Analysis of Core Synthetic Pathways

The formation of the N-Cα bond is the crux of the synthesis. We will explore the two most direct and reliable methods to achieve this transformation.

Pathway 1: Reductive Amination

This is a highly convergent and efficient one-pot method that combines 3,4-dimethylaniline with phenylglyoxylic acid (also known as benzoylformic acid) in the presence of a reducing agent.

Principle & Mechanism: The reaction proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the primary amine (3,4-dimethylaniline) and the ketone (phenylglyoxylic acid). This imine is unstable and is immediately reduced in situ to the target secondary amine. The choice of reducing agent is critical; it must be selective for the imine C=N bond without reducing the carboxylic acid or the aromatic rings.

Causality & Experimental Choices:

-

Starting Materials: Phenylglyoxylic acid and 3,4-dimethylaniline are commercially available and relatively inexpensive, making this a cost-effective route.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive than sodium borohydride (NaBH₄) and selectively reduces the imine at mildly acidic pH, where imine formation is fastest. However, for simpler procedures, catalytic hydrogenation (H₂ over a Palladium-on-carbon catalyst) offers a clean reduction, yielding only water as a byproduct.[3][4] This method avoids boron-containing waste streams.

-

Solvent: Protic solvents like methanol or ethanol are ideal as they readily dissolve the starting materials and the intermediate iminium salt, facilitating the reduction.

Mechanistic Diagram:

Caption: Reductive amination pathway.

Pathway 2: Direct Nucleophilic Substitution

This pathway involves the direct reaction of 3,4-dimethylaniline with an α-halophenylacetic acid, most commonly 2-bromo-2-phenylacetic acid. It is a classic Sₙ2-type reaction.

Principle & Mechanism: The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-2-phenylacetic acid. This attack displaces the bromide ion as a leaving group. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Causality & Experimental Choices:

-

Substrate: 2-Bromo-2-phenylacetic acid is a suitable electrophile. The bromine atom is a good leaving group, and the adjacent phenyl and carboxyl groups activate the α-carbon for nucleophilic attack.

-

Base: A non-nucleophilic base is essential to prevent it from competing with the aniline. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are excellent choices. They are inexpensive and easily removed during aqueous work-up.

-

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are typically used. They can dissolve the reactants and stabilize the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.

-

Temperature: The reaction may require heating to proceed at a reasonable rate, typically in the range of 50-100 °C.[5]

Reaction Scheme Diagram:

Caption: Nucleophilic substitution pathway.

Brief Overview of Modern Catalytic Methods

For certain complex substrates, modern cross-coupling reactions offer unparalleled scope and efficiency. While potentially overly complex for this specific target, they are central to modern drug development.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples amines with aryl halides.[6][7] It is exceptionally versatile but requires expensive palladium catalysts and specialized phosphine ligands.[8][9][10] It would be more applicable if constructing the diarylamine core before introducing the acetic acid moiety.

-

Ullmann Condensation: A classical copper-catalyzed C-N coupling reaction.[11][12] Traditional conditions were harsh (high temperatures), but modern variations using specific ligands allow the reaction to proceed under much milder conditions.[8][13]

Catalytic Cycle Diagram (Buchwald-Hartwig Amination):

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis of N-aryl amino acids. Researchers should perform their own risk assessment and optimization.

Protocol 1: Synthesis via Reductive Amination

This protocol uses catalytic hydrogenation for a clean and efficient reduction.

Reactant Data Table:

| Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| Phenylglyoxylic Acid | 150.13 | 1.0 | 20 | 3.00 g |

| 3,4-Dimethylaniline | 121.18 | 1.05 | 21 | 2.55 g |

| Palladium on Carbon (10%) | N/A | 5 mol% | 1.0 | 1.06 g |

| Methanol (Solvent) | 32.04 | N/A | N/A | 100 mL |

Step-by-Step Methodology:

-

Setup: To a 250 mL hydrogenation flask, add a magnetic stir bar, phenylglyoxylic acid (3.00 g, 20 mmol), and 3,4-dimethylaniline (2.55 g, 21 mmol).

-

Dissolution: Add methanol (100 mL) and stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (1.06 g, 5 mol% Pd) to the solution under a gentle stream of nitrogen.

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to 50 psi with H₂.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by checking for the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol (2 x 10 mL).

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Experimental Workflow Diagram:

Caption: Workflow for reductive amination synthesis.

Protocol 2: Synthesis via Nucleophilic Substitution

Reactant Data Table:

| Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass |

| 2-Bromo-2-phenylacetic acid | 215.04 | 1.0 | 20 | 4.30 g |

| 3,4-Dimethylaniline | 121.18 | 1.1 | 22 | 2.67 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 50 | 6.91 g |

| Acetonitrile (Solvent) | 41.05 | N/A | N/A | 80 mL |

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-2-phenylacetic acid (4.30 g, 20 mmol), 3,4-dimethylaniline (2.67 g, 22 mmol), and potassium carbonate (6.91 g, 50 mmol).

-

Solvent Addition: Add acetonitrile (80 mL).

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 6-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

-

Aqueous Work-up: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess aniline, followed by water (30 mL) and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product by recrystallization or column chromatography on silica gel.

Conclusion

The synthesis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid can be reliably achieved through several strategic pathways. For general laboratory scale and efficiency, Reductive Amination offers a highly convergent and clean route, particularly when using catalytic hydrogenation. The Direct Nucleophilic Substitution method is a robust and conceptually straightforward alternative, relying on readily available starting materials and simple reaction conditions. While modern catalytic methods like the Buchwald-Hartwig amination represent the state-of-the-art in C-N bond formation, their complexity and cost may not be justified for this specific target unless dealing with particularly challenging substrates. The selection of the optimal pathway will ultimately depend on the specific constraints of the research or development environment, including cost, scale, available equipment, and desired purity levels.

References

-

BenchChem. (n.d.). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. Retrieved from [8]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link][11]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link][12]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link][6]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][7]

-

ResearchGate. (2022). Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... Retrieved from [Link][13]

-

MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

PubMed Central. (2022). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link][1]

-

ResearchGate. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Retrieved from [Link]

-

YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link][10]

-

Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method. Retrieved from [3]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-phenylglycine. Retrieved from [Link][5]

-

Google Patents. (n.d.). CN103992241B - The preparation method of N-substituted-phenyl glycine. Retrieved from [4]

-

PubMed. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link][2]

Sources

- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP3153498A1 - N-substituted phenyl glycine preparation method - Google Patents [patents.google.com]

- 4. CN103992241B - The preparation method of N-substituted-phenyl glycine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. youtube.com [youtube.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of α-[(3,4-Dimethylphenyl)amino]benzeneacetic Acid (CAS 725252-91-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid (CAS 725252-91-5). Due to the limited availability of experimentally derived data for this specific compound, this guide leverages robust in silico prediction models to offer valuable insights for researchers in drug discovery and development. The following sections detail the predicted physicochemical parameters, outline established experimental protocols for their determination, and provide the scientific rationale behind these methodologies. This guide is intended to serve as a foundational resource for further investigation and application of this compound.

Chemical Identity and Structure

α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid is a derivative of phenylacetic acid characterized by the substitution of an amino group on the alpha carbon, which is further functionalized with a 3,4-dimethylphenyl moiety.[1] This structural arrangement, featuring both a carboxylic acid and a secondary amine group, suggests the potential for a range of chemical interactions and biological activities.

Synonyms: 2-((3,4-Dimethylphenyl)amino)-2-phenylacetic acid, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid[1] Molecular Formula: C₁₆H₁₇NO₂[1] Molecular Weight: 255.31 g/mol [1] SMILES: C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=C(C=C2)C)C InChI Key: GNWPCRABGHIXGH-UHFFFAOYSA-N[1]

Caption: Chemical structure of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of CAS 725252-91-5, which are crucial for anticipating its behavior in various experimental and biological systems. These values were obtained using established online cheminformatics platforms.

| Property | Predicted Value | Unit | Prediction Tool/Method |

| Melting Point | 152.3 | °C | EPI Suite™ |

| Boiling Point | 431.9 | °C | EPI Suite™ |

| Water Solubility | 83.18 | mg/L | ALOGPS |

| pKa (acidic) | 4.1 | ChemAxon | |

| pKa (basic) | 2.8 | ChemAxon | |

| logP | 3.45 | ALOGPS |

Experimental Methodologies for Physicochemical Property Determination

While predicted data provides a valuable starting point, experimental determination of these properties is essential for accurate characterization. This section outlines standard protocols for measuring key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa values of the carboxylic acid and the secondary amine groups are critical for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor interactions. A common and reliable method for pKa determination is through potentiometric titration.

Principle: This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal. This corresponds to the midpoint of the buffer region in the titration curve.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid and dissolve it in a suitable co-solvent system (e.g., water-methanol) to ensure complete dissolution. The initial concentration should be precisely known.

-

Titration with Strong Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

-

Titration with Strong Base: In a separate experiment, or by back-titration, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH after each addition.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate two titration curves (one for the acid titration and one for the base titration).

-

pKa Determination: Identify the equivalence points on the titration curves. The pKa values are determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonation state of the secondary amine.

Causality Behind Experimental Choices: The use of a co-solvent is necessary if the compound has low aqueous solubility. Potentiometric titration is chosen for its accuracy and the detailed information it provides about the ionization behavior of the molecule over a wide pH range.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most widely accepted method for experimental logP determination.

Principle: This method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium. The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logarithm of P is the logP value.

Step-by-Step Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium during the experiment.

-

Sample Preparation: Prepare a stock solution of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or a suitable vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Then, allow the phases to separate completely.

-

Phase Separation: Carefully separate the n-octanol and aqueous phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for accurate quantification.

-

logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.

Causality Behind Experimental Choices: n-Octanol is used as the organic phase because it is considered a good mimic of the lipid bilayers of cell membranes. The pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. The choice of analytical method depends on the compound's properties (e.g., presence of a chromophore for UV-Vis) and the required sensitivity.

Caption: Workflow for logP determination by the shake-flask method.

Conclusion

References

-

U.S. Environmental Protection Agency. Estimation Programs Interface (EPI) Suite™. [Link]

-

Virtual Computational Chemistry Laboratory. ALOGPS 2.1. [Link]

-

ChemAxon. pKa Prediction. [Link]

Sources

A Technical Guide to the Biological Activities of N-Aryl-2-Phenylglycine Derivatives for Drug Discovery and Development

Introduction

The N-Aryl-2-Phenylglycine Scaffold: A Privileged Structure in Medicinal Chemistry

The N-aryl-2-phenylglycine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active molecules.[1] This structural motif, characterized by a glycine core with both an N-aryl and an α-phenyl substituent, provides a rigid yet tunable framework that allows for precise interaction with various biological targets. Its prevalence in natural products, such as the essential glycopeptide antibiotic vancomycin, underscores its evolutionary selection as a key pharmacophore for potent biological interactions.[2] The significance of this scaffold is further highlighted by its role in synthetic compounds designed for diverse therapeutic applications, ranging from central nervous system disorders to infectious diseases.[3][4]

Overview of Biological Significance and Therapeutic Potential

N-aryl-2-phenylglycine derivatives have garnered substantial interest due to their broad spectrum of biological activities and relatively low toxicity.[5][6] Researchers have successfully leveraged this scaffold to develop compounds with potent anticonvulsant, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4][7][8] The core structure allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Synthetic Strategies: Accessing the N-Aryl-2-Phenylglycine Core

Rationale for Synthetic Route Selection

The choice of synthetic strategy is paramount for generating diverse libraries of N-aryl-2-phenylglycine derivatives for biological screening. An ideal synthesis should be efficient, scalable, and tolerant of a wide range of functional groups on both aryl rings. The one-pot procedure starting from 2-chloro-N-aryl acetamides is particularly advantageous due to its operational simplicity, high yields, and use of readily available starting materials.[5][6] This method avoids the need for protecting groups and multiple purification steps, making it highly efficient for medicinal chemistry campaigns.

Protocol: One-Pot Synthesis from 2-Chloro-N-Aryl Acetamides

This protocol is adapted from a mild and efficient one-pot procedure for synthesizing substituted N-aryl glycines.[5][6][9] The causality behind this experimental choice lies in its efficiency; the reaction proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved in the same pot to yield the final product, thus minimizing handling and maximizing yield.

Step-by-Step Methodology:

-

Intermediate Formation: To a solution of the desired 2-chloro-N-aryl acetamide (1.0 mmol) in acetonitrile (10 mL), add potassium hydroxide (KOH, 1.1 mmol) and copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.1 mmol).

-

Cyclization: Heat the mixture to reflux (approx. 80-82°C) and monitor the reaction by thin-layer chromatography (TLC). The reaction typically proceeds for 30-60 minutes. This step facilitates the intermolecular cyclization to the piperazine-2,5-dione intermediate.[5][9]

-

Solvent Removal: Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure to remove the acetonitrile.

-

Ring Opening: To the residue, add ethanol (10 mL) and an excess of potassium hydroxide (2.5 mmol).

-

Hydrolysis: Heat the ethanolic mixture to reflux until the intermediate is fully converted to the final N-aryl glycine product, as monitored by TLC.

-

Work-up and Isolation: After cooling, neutralize the mixture with an appropriate acid (e.g., HCl) and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by crystallization or column chromatography.

This self-validating system ensures product formation through the observable consumption of the starting material and intermediate via TLC, with high yields being a key indicator of success.[6]

Workflow Diagram for Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the purified N-aryl-2-phenylglycine derivative.

Caption: Workflow for the one-pot synthesis of N-aryl glycines.

Key Biological Activities and Mechanisms of Action

Anticonvulsant Properties

Epilepsy is characterized by neuronal hyperexcitability, often stemming from the dysfunction of voltage-gated ion channels. A key strategy in anticonvulsant drug design is to modulate these channels to suppress aberrant electrical activity. N-aryl-2-phenylglycine derivatives have emerged as promising candidates due to their ability to interact with multiple targets involved in seizure propagation.[3]

Recent studies on phenylglycinamide derivatives have revealed a multi-target mechanism of action. The most promising compounds demonstrate efficacy in both the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of an ability to block voltage-gated sodium channels (VGSCs) and modulate synaptic transmission, respectively.[3] In vitro binding and functional assays have confirmed that lead compounds from this class can act as VGSC blockers and also modulate Cav1.2 (L-type) calcium channels.[3] This dual-action profile is highly desirable as it may lead to broad-spectrum efficacy against different seizure types.

For phenylglycinamide derivatives, SAR studies have shown that the nature and position of substituents on the N-aryl piperazine ring are critical for anticonvulsant activity.[3]

-

Electron-withdrawing groups , such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) at the meta-position of the phenyl ring, often confer potent activity.[10]

-

A dimethylamino moiety at the 3-position of a pyrrolidine-2,5-dione scaffold, when present, also appears to be preferential for high potency.[10]

-

The stereochemistry at the phenylglycine core can influence activity, with specific stereoisomers sometimes showing enhanced potency.[10]

This diagram conceptualizes how N-aryl-2-phenylglycine derivatives may reduce neuronal hyperexcitability.

Caption: Proposed mechanism for anticonvulsant activity.

Anti-inflammatory Effects

Glycine itself possesses anti-inflammatory properties. The design of N-aryl glycine derivatives aims to leverage this intrinsic activity by incorporating the glycine moiety into a more drug-like scaffold, thereby enhancing physicochemical properties and target engagement.[7] A key strategy involves creating bifunctional molecules where one part of the molecule provides the glycine-mimetic function and another part can be systematically modified to optimize potency and selectivity.[7][11]

A study involving N-(4-acetylphenyl)glycine as a starting scaffold revealed important SAR insights.[7] The acetyl group was used as a handle for further derivatization into chalcone and thiosemicarbazone analogs. The key finding was that chalcone-based derivatives and their cyclized heterocyclic products displayed significantly higher anti-inflammatory activity than the thiosemicarbazone series.[7][11] This suggests that the chalcone moiety, a well-known anti-inflammatory pharmacophore, acts synergistically with the N-phenylglycine core. Compounds with electron-withdrawing substituents on certain aryl rings also showed increased activity.[11]

Neuroprotection and Neuromodulation

Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) subtype, is a primary driver of excitotoxic neuronal death in various neurodegenerative diseases.[12] Phenylglycine derivatives have been specifically investigated as antagonists of glutamate receptors, representing a promising strategy to mitigate excitotoxicity.[8][13]

Several studies have demonstrated that phenylglycine derivatives can act as antagonists at different subtypes of metabotropic glutamate receptors (mGluRs).[8][13][14] These receptors modulate neuronal excitability and synaptic transmission. By antagonizing mGluRs linked to phosphoinositide (PI) hydrolysis (like mGluR5) or those negatively coupled to adenylyl cyclase (like mGluR3 and mGluR7), these compounds can fine-tune glutamatergic signaling and prevent the downstream consequences of excessive glutamate release.[8][13] The ability of different phenylglycine derivatives to discriminate between mGluR subtypes offers a pathway to developing selective neuroprotective agents with fewer side effects.[14]

An alternative neuroprotective strategy involves elevating synaptic glycine levels. Glycine is a co-agonist at the NMDA receptor, and enhancing its concentration can modulate receptor function. A series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, which are structurally related to N-aryl-2-phenylglycine derivatives, have been identified as potent inhibitors of the glycine transporter 1 (GlyT-1).[15] By blocking the reuptake of glycine from the synapse, these inhibitors increase ambient glycine levels, thereby enhancing NMDA receptor activation in a controlled manner, a potential therapeutic approach for schizophrenia.[15]

This diagram shows the dual mechanisms by which phenylglycine derivatives can modulate a glutamatergic synapse.

Caption: Dual modulation of glutamatergic signaling.

Antimicrobial and Antiviral Activities

Beyond human therapeutics, N-aryl-2-phenylglycine derivatives show significant promise in agriculture. A series of derivatives containing a 1,3,4-oxadiazole-2-thioether moiety exhibited broad-spectrum activity against plant pathogens.[4] Specific compounds showed potent in vitro and in vivo antifungal activity against Thanatephorus cucumeris, impressive inactivation activity against the tobacco mosaic virus (TMV), and significant antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo).[4]

The mechanism of antifungal action for at least one of the active 1,3,4-oxadiazole derivatives has been investigated. Preliminary studies indicate that the compound affects the growth of fungal mycelia by disrupting the integrity of the cell membrane and altering its permeability.[4] This mechanism, which leads to leakage of cellular contents and ultimately cell death, is a validated strategy for effective antifungal agents.

Protocols for Biological Evaluation

Protocol: Anticonvulsant Screening (Maximal Electroshock [MES] and 6 Hz Seizure Models)

This protocol is essential for identifying compounds with potential efficacy against generalized tonic-clonic seizures (MES test) and treatment-resistant partial seizures (6 Hz test).[3]

Step-by-Step Methodology:

-

Animal Preparation: Use male albino mice, housed under standard laboratory conditions with free access to food and water. Allow animals to acclimatize for at least one week before testing.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 0.5% methylcellulose) must be run in parallel.

-

MES Test: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

-

6 Hz Seizure Test: At the time of peak effect, deliver a longer, lower-frequency stimulus (e.g., 32 mA or 44 mA, 6 Hz, 3 s) via corneal electrodes. The endpoint is the protection of the animal from seizure activity (characterized by a stun posture, forelimb clonus, and twitching of the vibrissae).

-

Data Analysis: Determine the median effective dose (ED₅₀) for each active compound using probit analysis. The trustworthiness of this protocol is validated by the consistent performance of standard anticonvulsant drugs (e.g., phenytoin, valproate) run as positive controls.

Protocol: Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a classic and reliable model for evaluating acute anti-inflammatory activity.[7][11]

Step-by-Step Methodology:

-

Animal Preparation: Use Wistar rats, fasted overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and a standard drug (e.g., Diclofenac) orally at a fixed dose (e.g., 50 mg/kg). A control group receives only the vehicle.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA). The inclusion of a potent, clinically used anti-inflammatory agent like diclofenac serves as a self-validating standard.

Workflow Diagram for Biological Screening Cascade

Caption: A typical workflow for biological screening and lead discovery.

Data Summary and SAR Analysis

Table: Anticonvulsant Activity of Phenylglycinamide Derivatives

Data synthesized from literature.[3]

| Compound ID | N-Aryl Substituent | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |

| 53 | 3-OCF₃-phenyl | 89.7 | 29.9 | 68.0 |

| 60 | 3-SCF₃-phenyl | 73.6 | 24.6 | 56.3 |

| KA-104 | 4-Cl-phenyl | > 300 | 21.6 | 55.4 |

Table: Anti-inflammatory Activity of N-(4-Substituted phenyl)glycine Derivatives

Data synthesized from literature.[7][11]

| Compound ID | Core Structure Derivatization | % Inhibition of Edema @ 50 mg/kg |

| 3 | Chalcone | 40.39 |

| 6 | Cyclized Chalcone (Pyrazoline) | 51.82 |

| 7 | Cyclized Chalcone (Isoxazole) | 43.80 |

| Reference | Diclofenac | ~55-65 (Typical) |

Table: Antimicrobial Activity of 1,3,4-Oxadiazole-2-Thioether Derivatives

Data synthesized from literature.[4]

| Compound ID | Bioassay | Result | Positive Control Result |

| G19 | Antifungal vs. T. cucumeris (in vitro) | EC₅₀ = 32.4 µg/mL | Azoxystrobin (EC₅₀ not stated) |

| G25 | Anti-TMV (in vivo, 500 µg/mL) | 89.4% Inactivation | Ningnanmycin (96.3%) |

| G26 | Antibacterial vs. Xoo (50 µg/mL) | 89.9% Inhibition | Bismerthiazol (38.9%) |

| G27 | Anti-TMV (in vivo, 500 µg/mL) | 83.3% Inactivation | Ningnanmycin (96.3%) |

| G27 | Antibacterial vs. Xoo (50 µg/mL) | 78.0% Inhibition | Bismerthiazol (38.9%) |

Conclusion and Future Directions

The N-aryl-2-phenylglycine scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable capacity to yield compounds with diverse and potent biological activities. The research highlighted in this guide showcases its successful application in developing anticonvulsant, anti-inflammatory, neuroprotective, and antimicrobial agents. The synthetic accessibility and the rich potential for SAR exploration make it an attractive starting point for new therapeutic and agrochemical development programs.

Future research should focus on expanding the chemical space around this core, exploring novel substitutions and hybrid molecules to uncover new biological activities. A deeper investigation into the mechanisms of action, particularly through advanced techniques like chemoproteomics and structural biology, will be crucial for rational drug design. Furthermore, optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be essential for translating the in vitro and in vivo efficacy of these versatile derivatives into clinically or commercially viable products.

References

-

G., S., Kumar, A., V., S., & K., S. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(25), 21061-21067. [Link][5][6][9]

-

Bayoumi, W. A., El-Gamal, K. M., & El-Feky, S. A. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 14(7), 743-753. [Link][7][11]

-

Cournoyer, A. M., & Lectka, T. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Chemical Science, 13(21), 6297-6302. [Link]

-

Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link][1][2]

-

Rodríguez-Arellano, J. J., Parra-Cid, T., & García-Estrada, J. (2002). Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons. NeuroReport, 13(14), 1785-1789. [Link]

-

Jane, D. E., Thomas, N. K., & Roberts, P. J. (1994). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 112(3), 809-816. [Link][8][13]

-

Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., ... & Kieć-Kononowicz, K. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(23), 8206. [Link]

-

Watkins, J. C., & Jane, D. E. (2006). The glutamate story. British Journal of Pharmacology, 147(S1), S100-S108. [Link][14]

-

Li, Y., Wang, Y., Zhang, H., Li, Y., & Fan, Z. (2022). Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. Chemistry & Biodiversity, 19(12), e202200957. [Link]

-

Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., ... & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link][15]

-

Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., ... & Kieć-Kononowicz, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-Substituted (2,5-Dioxo-Pyrrolidin-1-Yl)(Phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link][10]

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 4. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotection against excitotoxicity by N-alkylglycines in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Speculative Mechanism of Action of CAS 725252-91-5: A Structure-Based Inquiry

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity

In the landscape of drug discovery and molecular biology, we often encounter compounds with defined structures but undisclosed biological activities. CAS 725252-91-5, identified as α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid, is one such entity. While public domain literature and databases lack specific bioactivity data for this compound, its chemical architecture provides a fertile ground for reasoned speculation and a roadmap for future investigation. This technical guide is structured not as a definitive statement on the mechanism of action of CAS 725252-91-5, but as a comprehensive, structure-driven exploration of its potential biological roles and a practical handbook for researchers aiming to elucidate its function. Our approach is rooted in the principles of medicinal chemistry, drawing parallels with structurally analogous compounds to formulate testable hypotheses.

Part 1: Deconstruction of the Molecular Architecture of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid

The structure of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid presents several key features that are suggestive of potential biological interactions. A thorough analysis of these components is the cornerstone of our speculative inquiry.

| Structural Component | Chemical Properties | Potential Biological Significance |

| Benzeneacetic Acid Core | A carboxylic acid attached to a phenyl group. | This scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential to interact with enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2). |

| α-Amino Linkage | A secondary amine connecting the benzeneacetic acid core to a dimethylphenyl group. | The amino group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to the active sites of enzymes or receptors. |

| 3,4-Dimethylphenyl Group | A phenyl ring with two methyl substituents. | The lipophilicity of this group can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The substitution pattern can also affect metabolic stability and binding affinity. |

Part 2: Hypothesis Generation – Plausible Biological Targets and Mechanisms of Action

Based on the structural motifs identified above, we can propose several plausible, albeit speculative, mechanisms of action for CAS 725252-91-5. These hypotheses are grounded in the known pharmacology of structurally related molecules.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

The benzeneacetic acid moiety is a well-established pharmacophore for COX inhibition. Diclofenac, a widely used NSAID, is a classic example. We can speculate that α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid may bind to the active site of COX-1 and/or COX-2, thereby inhibiting the production of prostaglandins and exerting anti-inflammatory and analgesic effects.

Hypothesis 2: Modulation of Ion Channels

Certain phenylacetic acid derivatives have been shown to modulate the activity of ion channels. The lipophilic nature of the 3,4-dimethylphenyl group combined with the acidic proton of the carboxylic acid could facilitate interaction with voltage-gated sodium or calcium channels, potentially leading to effects on neuronal excitability.

Hypothesis 3: Activity as a Plant Growth Regulator

Phenylacetic acid itself is a known auxin, a class of plant hormones. A patent for related α-amino-phenylacetic acid derivatives suggests potential herbicidal and fungicidal activities. It is conceivable that CAS 725252-91-5 could interfere with plant growth signaling pathways.

Part 3: A Practical Guide to Elucidating the Mechanism of Action of CAS 725252-91-5

To move from speculation to evidence-based understanding, a systematic experimental approach is necessary. The following protocols are designed to test the hypotheses generated above.

Workflow for Initial Biological Screening

Experimental Protocol 1: In Vitro COX Inhibition Assay

Objective: To determine if CAS 725252-91-5 inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

-

Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

CAS 725252-91-5 (dissolved in DMSO).

-

Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prostaglandin screening ELISA kit.

-

-

Procedure:

-

Prepare serial dilutions of CAS 725252-91-5 and control compounds in assay buffer.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

-

Add the test compounds or controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

-

Experimental Protocol 2: Electrophysiological Patch-Clamp Assay for Ion Channel Modulation

Objective: To assess the effect of CAS 725252-91-5 on the activity of voltage-gated sodium and calcium channels.

Methodology:

-

Cell Culture:

-

Use cell lines expressing the ion channel of interest (e.g., HEK293 cells stably expressing Nav1.7 or Cav1.2).

-

-

Electrophysiology:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use appropriate internal and external solutions to isolate the currents of interest.

-

Apply voltage protocols to elicit channel activation and inactivation.

-

After establishing a stable baseline recording, perfuse the cells with increasing concentrations of CAS 725252-91-5.

-

-

Data Analysis:

-

Measure the peak current amplitude, and parameters of activation and inactivation in the absence and presence of the compound.

-

Construct concentration-response curves to determine the IC50 or EC50 for channel modulation.

-

Concluding Remarks and Future Directions

The journey to understanding the biological role of a novel chemical entity like CAS 725252-91-5 begins with a logical and structured inquiry. While direct evidence remains elusive, the structural characteristics of this molecule provide a strong foundation for hypothesizing its mechanism of action. The proposed experimental workflows and protocols in this guide offer a clear path forward for researchers to systematically investigate these hypotheses. The elucidation of the true biological function of α-[(3,4-Dimethylphenyl)amino]benzeneacetic acid will not only contribute to the broader understanding of structure-activity relationships but may also unveil a novel therapeutic agent or a valuable research tool.

References

As no direct literature on the biological activity of CAS 725252-91-5 is available, this section, which would typically list sources for mechanistic claims, remains intentionally blank. The speculative nature of this guide is based on established principles of medicinal chemistry and pharmacology, for which a comprehensive list of foundational texts is beyond the scope of this document. The provided protocols are standard methodologies in the field.

A Comprehensive Guide to the Spectral Analysis of (3,4-Dimethyl-phenylamino)-phenyl-acetic Acid

Abstract

This technical guide provides a detailed exploration of the spectral analysis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, a molecule of interest in pharmaceutical research and organic synthesis. In the absence of a complete, publicly available spectral dataset for this specific compound, this document serves as a predictive and methodological framework for its comprehensive characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, this guide offers researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to elucidate and confirm the structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. We delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a thorough interpretation of expected spectral data, complete with visual aids and tabulated summaries.

Introduction: The Significance of (3,4-Dimethyl-phenylamino)-phenyl-acetic Acid

(3,4-Dimethyl-phenylamino)-phenyl-acetic acid belongs to the class of N-aryl-α-amino acids, a scaffold that is prevalent in numerous biologically active compounds and pharmaceutical intermediates. The unique substitution pattern on the aromatic rings suggests potential for nuanced biological activity, making its unambiguous structural confirmation a critical step in any research and development pipeline. Substituted phenylacetic acid derivatives are known to be important starting materials for the synthesis of various drugs and pesticides.[1] The presence of both a chiral center and distinct aromatic environments within the molecule necessitates a multi-faceted analytical approach for complete characterization.

This guide is structured to provide a logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust and the interpretations are scientifically sound.

Molecular Structure and Predicted Spectroscopic Behavior

A foundational understanding of the molecular structure is paramount for predicting and interpreting its spectral data. The structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid is characterized by a central α-amino acid core, with a phenyl group and a 3,4-dimethylphenylamino group attached to the α-carbon.

DOT Script for Molecular Structure

Caption: Chemical structure of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid.

Based on this structure, we can anticipate key spectral features:

-

¹H NMR: Signals corresponding to aromatic protons, the methine proton at the chiral center, the N-H proton, the carboxylic acid proton, and the methyl protons. The aromatic region will be complex due to the two different phenyl rings.

-

¹³C NMR: Resonances for the carbonyl carbon, the α-carbon, and the various aromatic and methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch, the C=O stretch of the carbonyl group, C-N stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns resulting from the loss of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, both ¹H and ¹³C NMR will provide invaluable information.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH and -NH.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is particularly important for resolving the complex aromatic region of the spectrum.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which can help in assigning protons within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different fragments of the molecule.

-

DOT Script for NMR Workflow

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and their signals are often broad due to hydrogen bonding and exchange. |

| ~7.2-7.4 | Multiplet | 5H | Phenyl-H | Protons on the unsubstituted phenyl ring. |

| ~6.5-7.0 | Multiplet | 3H | Dimethylphenyl-H | Protons on the 3,4-disubstituted phenyl ring. |

| ~5.0-5.5 | Singlet/Doublet | 1H | α-CH | The methine proton adjacent to the nitrogen, phenyl, and carboxyl groups. May show coupling to the N-H proton. |

| ~4.0-5.0 | Broad Singlet | 1H | -NH | The amino proton signal can be broad and its chemical shift is solvent and concentration-dependent. |

| ~2.2 | Singlet | 6H | Ar-CH₃ | The two methyl groups on the dimethylphenyl ring are expected to have similar chemical shifts. |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Data from related phenylacetic acid derivatives were used as a reference.[2]

Predicted ¹³C NMR Spectrum and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~145-150 | Quaternary Ar-C | Aromatic carbons attached to the nitrogen and methyl groups. |

| ~125-140 | Ar-C | Aromatic carbons of both phenyl rings. |

| ~110-120 | Ar-C | Aromatic carbons influenced by the electron-donating amino group. |

| ~60-65 | α-C | The α-carbon attached to the nitrogen, phenyl, and carboxyl groups. |

| ~19-21 | Ar-CH₃ | The two methyl carbons on the dimethylphenyl ring. |

Note: These are approximate chemical shifts based on the analysis of similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is often preferred for its simplicity and speed.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Predicted IR Spectrum and Interpretation

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Very broad band, often obscuring other signals in this region. |

| ~3300-3400 | N-H stretch | Medium to weak, sharp peak. |

| 3100-3000 | Aromatic C-H stretch | Multiple weak to medium sharp peaks. |

| 2980-2850 | Aliphatic C-H stretch | Weak to medium peaks from the methyl groups. |

| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, sharp peak. Dimerization can affect this frequency. |

| ~1600 & ~1450 | Aromatic C=C stretch | Two or more medium to strong sharp peaks. |

| ~1200-1300 | C-N stretch | Medium intensity peak. |

| ~1100-1200 | C-O stretch | Medium intensity peak. |

Note: The interpretation of IR spectra relies on characteristic absorption frequencies of functional groups. The presence of these bands provides strong evidence for the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and is commonly coupled with a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion.

-

Positive Ion Mode: Expect to see the protonated molecule [M+H]⁺.

-

Negative Ion Mode: Expect to see the deprotonated molecule [M-H]⁻.

-

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

DOT Script for MS Workflow

Caption: A simplified workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum and Interpretation

-

Molecular Formula: C₁₇H₁₉NO₂

-

Molecular Weight: 269.34 g/mol

-

Expected Molecular Ions:

-

[M+H]⁺: m/z 270.14

-

[M-H]⁻: m/z 268.13

-

-

Key Fragmentation Pathways (in positive ion mode):

-

Loss of H₂O (18 Da): From the carboxylic acid group, leading to a fragment at m/z 252.13.

-

Loss of COOH (45 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in a fragment at m/z 225.11.

-

Cleavage of the Cα-C(phenyl) bond: This would lead to fragments corresponding to the two main parts of the molecule.

-

Conclusion

The comprehensive spectral analysis of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid requires a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. While this guide provides a predictive framework based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard. The detailed protocols and expected spectral features outlined herein offer a robust starting point for researchers to confidently elucidate and confirm the structure of this and other related N-aryl-α-amino acids. The application of these analytical techniques is fundamental to ensuring the quality and integrity of chemical entities in the fields of drug discovery, chemical synthesis, and materials science.

References

- Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.).

- US Patent US5698735A. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.

-

InnoPeptiChem. (2024, October 1). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of the novel carboxylic acid derivative, (3,4-Dimethyl-phenylamino)-phenyl-acetic acid. In the absence of established public data for this specific molecule, this document serves as a first-principles guide, combining theoretical predictions with detailed, field-proven experimental protocols. It is designed to equip researchers and drug development professionals with the necessary tools to perform a thorough physicochemical evaluation, a critical step in early-stage pharmaceutical development. The guide explains the causal relationships behind experimental design, outlines self-validating protocols for determining kinetic and thermodynamic solubility, and details a complete forced degradation study in line with international regulatory standards.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and lead to unreliable results in biological assays.[1][2] Similarly, chemical instability can result in loss of potency, formation of potentially toxic degradation products, and a shortened shelf-life.[3]

This guide focuses on (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, a molecule possessing key functional groups—a carboxylic acid and a secondary aromatic amine—that govern its behavior in aqueous environments and its susceptibility to degradation. We will first establish a theoretical physicochemical profile for this compound and then provide robust, step-by-step protocols to experimentally determine its solubility and stability, ensuring data integrity and regulatory compliance.

Theoretical Physicochemical Profile of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid

Before embarking on experimental work, it is instructive to predict the key properties of the target molecule based on its structure. This allows for a more rational design of subsequent experiments.

Table 1: Predicted Physicochemical Properties of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid

| Property | Predicted Value/Characteristic | Rationale & Implications for Experimental Design |

| Molecular Formula | C₁₆H₁₇NO₂ | Confirmed from chemical structure. |

| Molecular Weight | 255.31 g/mol | Confirmed from chemical structure. |

| LogP (Octanol-Water Partition Coefficient) | High (Est. > 3.5) | The molecule possesses two phenyl rings and a dimethyl-substituted ring, contributing to significant lipophilicity. This predicts low intrinsic aqueous solubility. |

| Aqueous Solubility | Low | The high lipophilicity suggests that the neutral form of the molecule will be poorly soluble in water. |

| pKa (Acid Dissociation Constant) | Two predicted pKa values: 1. Carboxylic Acid (pKa₁): ~4.0 - 5.0 2. Secondary Aromatic Amine (pKa₂): ~3.0 - 4.0 | The carboxylic acid group is expected to have a pKa in the typical range for aryl-acetic acids. The secondary aromatic amine's basicity is reduced by the electron-withdrawing effects of the two phenyl rings. Solubility will be highly pH-dependent, increasing significantly at pH values above pKa₁ due to the formation of the more soluble carboxylate salt. |

| Likely Degradation Pathways | Hydrolysis, Oxidation, Photolysis | The secondary amine is susceptible to oxidation.[4][5] The overall aromatic structure is prone to photodegradation. The molecule is unlikely to undergo significant hydrolysis at the C-N bond under typical conditions, as amide/amine bonds are relatively stable compared to esters.[6][7] |

Comprehensive Solubility Determination

Solubility should be assessed under both kinetic and thermodynamic conditions, as each provides distinct and valuable information for drug development. Kinetic solubility is relevant for high-throughput screening and early in vitro assays, while thermodynamic solubility represents the true equilibrium state, crucial for formulation and biopharmaceutical assessment.[1][2]

Causality in Experimental Design: pH and Buffers

For an ionizable compound like (3,4-Dimethyl-phenylamino)-phenyl-acetic acid, pH is the most critical factor influencing aqueous solubility. The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the carboxylic acid pKa, the equilibrium will shift towards the deprotonated, anionic carboxylate form, which is significantly more polar and thus more water-soluble.[8]

Choice of Buffers: The selection of an appropriate buffer system is paramount for maintaining a constant pH throughout the experiment. The buffer's pKa should be as close as possible to the target pH of the experiment to ensure maximum buffering capacity.[9] Common buffer systems for pharmaceutical solubility studies include phosphate and acetate buffers. It is crucial to ensure the buffer salts themselves do not interact with the compound or precipitate.[9][10]

Experimental Protocol: Kinetic Solubility in a 96-Well Plate Format

This high-throughput method is ideal for early-stage assessment. It measures the solubility of a compound that has been rapidly precipitated from a DMSO stock solution.[11]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation:

-

Dispense 190 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) into each well of a 96-well filter plate (e.g., Millipore MultiScreen).[12]

-

Add 10 µL of the 10 mM DMSO stock solution directly into the buffer in each well. This creates a final nominal concentration of 500 µM with 5% DMSO.

-

-

Incubation: Cover the plate and shake at 300 rpm for 1.5 to 2 hours at room temperature.[11][12]

-

Filtration: Place the filter plate onto a vacuum manifold connected to a 96-well collection plate. Apply vacuum (e.g., 10-12 in. Hg) to filter the solutions and remove any precipitated compound.[12]

-

Sample Preparation for Analysis:

-

Transfer 160 µL of the filtrate from each well of the collection plate to a 96-well UV-compatible plate.

-

Add 40 µL of acetonitrile to each well to prevent precipitation during analysis.

-

-

Quantification (UV-Vis Spectroscopy):

-

Prepare a calibration curve using known concentrations of the compound in a solvent mixture matching the final sample composition (e.g., buffer/DMSO/acetonitrile).

-

Measure the absorbance of the samples and standards using a plate reader at the compound's λ_max.

-

Calculate the concentration of the dissolved compound in the filtrate, which represents the kinetic solubility.

-

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility and is considered the "gold standard."[13] It involves equilibrating an excess of the solid compound in the aqueous medium over an extended period.

Methodology:

-

Sample Preparation: Add an excess amount of solid (3,4-Dimethyl-phenylamino)-phenyl-acetic acid (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, 5.0, and 7.4 buffers). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure equilibrium is reached.[1][2]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

-

Quantification (HPLC-UV):

-

Prepare a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol) and create a calibration curve by diluting it with the mobile phase.

-

Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

Analyze the standards and samples by a validated HPLC-UV method.

-

The concentration of the compound in the supernatant is the thermodynamic solubility.

-

Caption: Workflow for solubility determination.

Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify the likely degradation products that could form under various environmental conditions.[14] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing packaging and storage requirements.[15][16] The studies are conducted under conditions more severe than accelerated stability testing.[14]

Causality in Experimental Design: Selecting Stress Conditions

The choice of stress conditions is guided by the ICH Q1A(R2) guideline and the chemical nature of the molecule.[17][18][19] The goal is to achieve a target degradation of 5-20%.[15] Over-stressing can lead to secondary degradation products not relevant to real-world storage, while under-stressing may fail to reveal potential liabilities.[14]

-

Hydrolysis: The presence of a carboxylic acid and secondary amine necessitates testing across a range of pH values. While the secondary amine bond is relatively stable, extreme pH and heat can promote degradation.[6]

-

Oxidation: Secondary aromatic amines are often susceptible to oxidation, which can be initiated by atmospheric oxygen or residual peroxides in excipients.[4][5] Hydrogen peroxide is a standard oxidizing agent used in these studies.

-

Photolysis: Aromatic systems can absorb UV and visible light, leading to photodegradation. ICH Q1B provides specific guidance on light exposure.

-

Thermolysis: Elevated temperatures are used to assess the thermal stability of the solid drug substance and its solution.

Experimental Protocols for Forced Degradation

For each condition, a solution of (3,4-Dimethyl-phenylamino)-phenyl-acetic acid (e.g., 1 mg/mL in a suitable solvent system) is prepared and subjected to the stress. A control sample, protected from the stress condition, is analyzed alongside the stressed sample.

Table 2: Forced Degradation Study Protocols

| Stress Condition | Protocol | Rationale & Potential Degradation |